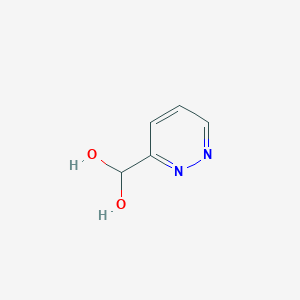
Pyridazin-3-ylmethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazin-3-ylmethanediol is a chemical compound with the molecular formula C5H6N2O2 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridazin-3-ylmethanediol can be synthesized through several methods. One common route involves the reduction of pyridazine-3-carboxylic acid ethyl ester. The process typically includes the following steps:
Reduction Reaction: Pyridazine-3-carboxylic acid ethyl ester is dissolved in tetrahydrofuran (THF) and cooled to 0°C. A solution of lithium aluminium hydride (LiAlH4) in THF is added dropwise to the mixture. The reaction is stirred for 30 minutes.
Workup: The reaction mixture is quenched with water and then filtered to remove the solid by-products. The filtrate is concentrated under reduced pressure to yield the crude product.
Purification: The crude product is purified using silica gel chromatography to obtain pure this compound as a solid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or distillation, to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridazin-3-ylmethanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazin-3-ylmethanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert it into pyridazin-3-ylmethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Pyridazin-3-ylmethanoic acid.
Reduction: Pyridazin-3-ylmethanol.
Substitution: Various substituted pyridazin-3-yl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Pyridazin-3-ylmethanediol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyridazine derivatives, which are useful in developing new materials and catalysts.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyridazine derivatives have shown promise in drug discovery, particularly as inhibitors of enzymes and receptors involved in various diseases.
Wirkmechanismus
The mechanism by which pyridazin-3-ylmethanediol and its derivatives exert their effects depends on the specific application. In medicinal chemistry, these compounds often target enzymes or receptors, inhibiting their activity. For example, pyridazine derivatives can inhibit kinases, which play a crucial role in cell signaling pathways. The interaction typically involves binding to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Pyridazin-3-ylmethanediol can be compared with other pyridazine derivatives, such as:
Pyridazin-3-ylmethanol: Similar structure but lacks the second hydroxyl group.
Pyridazine-3-carboxylic acid: Contains a carboxyl group instead of hydroxyl groups.
Pyridazin-3-ylamine: Contains an amino group instead of hydroxyl groups.
Uniqueness: this compound’s uniqueness lies in its dual hydroxyl groups, which provide additional sites for chemical modification and potential hydrogen bonding interactions. This makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse properties and applications .
Eigenschaften
Molekularformel |
C5H6N2O2 |
|---|---|
Molekulargewicht |
126.11 g/mol |
IUPAC-Name |
pyridazin-3-ylmethanediol |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3,5,8-9H |
InChI-Schlüssel |
MKTQBQCPUMAZNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1)C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




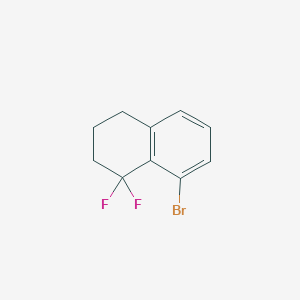
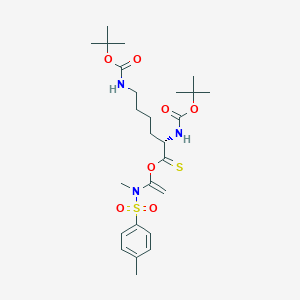
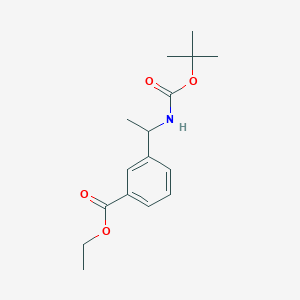
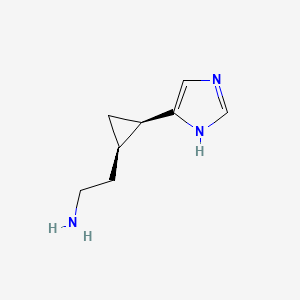
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

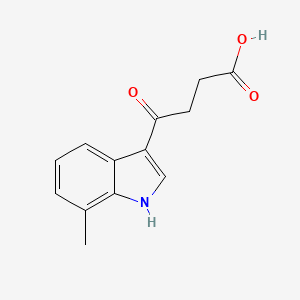

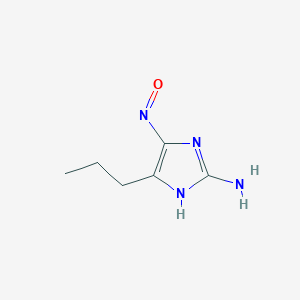
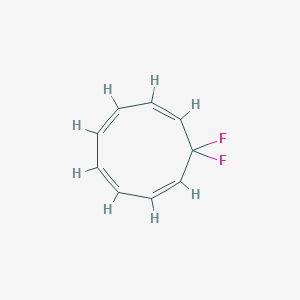
![[(2R,3R)-6-[(2R,3R,4S)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-2-(3,4,5-trihydroxyphenyl)chroman-4-yl]-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12827931.png)
